Fmoc-Cys(tBu)-OH

Catalog No.
S1768146
CAS No.
67436-13-9
M.F
C22H25NO4S
M. Wt
399.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(tBu)-OH

CAS Number

67436-13-9

Product Name

Fmoc-Cys(tBu)-OH

IUPAC Name

3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C22H25NO4S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

IXAYZHCPEYTWHW-IBGZPJMESA-N

SMILES

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Cys(tBu)-OH;67436-13-9;Fmoc-S-tert-butyl-L-cysteine;Fmoc-S-t-butyl-L-cysteine;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butylthio)propanoicacid;Nalpha-Fmoc-S-tert-butyl-L-cysteine;AmbotzFAA1716;PubChem19015;KSC357Q6H;47516_ALDRICH;Fmoc-S-tert.butyl-L-cysteine;SCHEMBL119702;47516_FLUKA;CTK2F7863;FMOC-L-CYS(T-BUTHIO)-OH;MolPort-003-934-139;N|A-Fmoc-S-tert-butyl-L-cysteine;N-Fmoc-S-(tert-butyl)-L-cysteine;ZINC2384758;ANW-35337;CF-475;MFCD00037130;AKOS015837272;AKOS015906316;AM81675

Canonical SMILES

CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Cys(tBu)-OH, also known as Nalpha-Fmoc-S-tert-butyl-L-cysteine, is a valuable building block in a scientific research technique called Solid-Phase Peptide Synthesis (SPPS) []. SPPS is a method for constructing peptides, which are chains of amino acids, in a controlled and stepwise manner.

Role in Peptide Synthesis

Fmoc-Cys(tBu)-OH functions as a protected amino acid derivative. It contains two important chemical modifications:

  • Fmoc (Fluorenylmethoxycarbonyl) group: This group is attached to the amino group (N-terminus) of the cysteine and serves as a temporary protecting group. During SPPS, the Fmoc group prevents unwanted reactions at the N-terminus while allowing the formation of peptide bonds between other amino acids. The Fmoc group can be selectively removed under specific conditions, allowing for chain elongation [].
  • tBu (tert-Butyl) group: This group is attached to the thiol (sulfhydryl) group of the cysteine and protects it from unwanted side reactions during SPPS. This is particularly important because the thiol group in cysteine is highly reactive and can form unwanted disulfides or interact with other functional groups in the peptide chain. The tBu group is typically removed under acidic conditions after peptide synthesis is complete, revealing the free thiol group of cysteine [, ].

Advantages of Fmoc-Cys(tBu)-OH:

  • High purity: Commercially available Fmoc-Cys(tBu)-OH is typically of high purity (≥98%), ensuring reliable results in SPPS [].
  • Compatibility with SPPS protocols: The Fmoc and tBu protecting groups are compatible with standard Fmoc-based SPPS protocols, allowing for straightforward incorporation of cysteine residues into peptides [].
  • Specific deprotection: The Fmoc and tBu groups can be selectively removed under different conditions, enabling controlled deprotection and chain elongation during SPPS [, ].

Applications:

Fmoc-Cys(tBu)-OH is widely used in the synthesis of various peptides for diverse research purposes, including:

  • Drug discovery: Peptides containing cysteine can be potential drug candidates, and Fmoc-Cys(tBu)-OH enables the incorporation of cysteine residues into these molecules during synthesis [].
  • Protein engineering: Fmoc-Cys(tBu)-OH is employed to introduce cysteine residues into modified proteins with desired properties, such as improved stability or specific functionalities [].
  • Functional studies: Peptides containing cysteine can be used to study protein-protein interactions, enzyme activity, and other biological processes, and Fmoc-Cys(tBu)-OH facilitates the synthesis of these peptides for such investigations [].

XLogP3

4.3

Other CAS

67436-13-9

Dates

Modify: 2023-08-15

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